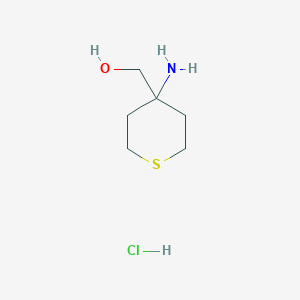

(4-Aminothian-4-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

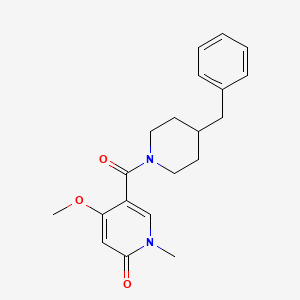

“(4-Aminothian-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1909305-61-8 . It has a molecular weight of 183.7 and its IUPAC name is (4-aminotetrahydro-2H-thiopyran-4-yl)methanol hydrochloride .

Molecular Structure Analysis

The InChI code for “(4-Aminothian-4-yl)methanol hydrochloride” is 1S/C6H13NOS.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-Aminothian-4-yl)methanol hydrochloride” is a powder at room temperature . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación

Methacarn (Methanol-Carnoy) Fixation

Methacarn, a methanol-based solution, offers an alternative to traditional ethanol-based fixatives. Methacarn-fixed sections exhibit minimal shrinkage and preserve the helical proteins in myofibrils and collagen effectively, although it alters the conformations of globular proteins and DNA. This fixation method is suitable for tissues to be embedded in paraffin, showing advantages in preserving tissue morphology and molecular structure (Puchtler et al., 1970).

Methanol as a Chemical Marker for Insulating Paper Degradation

Methanol has been identified as a reliable marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, resulting from the degradation of insulating paper, provides valuable insights into the health of the transformer, aiding in maintenance and operational decisions (Jalbert et al., 2019).

Hydrogen Production from Methanol Thermochemical Conversion

Methanol serves as an efficient liquid hydrogen carrier, offering a pathway for the production of high-purity hydrogen. Various catalytic processes, including steam reforming and partial oxidation, have been explored for hydrogen generation from methanol. Research focuses on catalyst development and reactor technology to optimize hydrogen yield and process efficiency (García et al., 2021).

Photocatalytic Reduction of CO2 to Methanol

The conversion of CO2 into methanol via photocatalysis represents a promising approach for both mitigating climate change and producing green fuel. Optimizing experimental parameters such as reaction temperature, CO2 pressure, and catalyst concentration is key to enhancing the conversion rate, showcasing the potential of methanol in contributing to a sustainable energy future (Lais et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

(4-aminothian-4-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQQIJQPRQQUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)

![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)

![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)

![3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2806452.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2806453.png)